(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and the quinazolinone core structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its pharmacological properties could be evaluated in preclinical and clinical studies to determine its efficacy and safety for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core structure, such as 2-phenylquinazolin-4(3H)-one.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, such as 3-methoxyphenylacetic acid.
Uniqueness
(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to the combination of its quinazolinone core and methoxyphenyl groups, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
Molecular Formula |
C20H22N4O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H22N4O4/c1-27-12-6-11-24-18(16-9-3-4-10-17(16)22-20(24)26)23-19(25)21-14-7-5-8-15(13-14)28-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,21,23,25) |
InChI Key |
BUIKBCAGMZBUPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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